1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
CAS No.: 924775-34-8
Cat. No.: VC5219573
Molecular Formula: C15H17NO4
Molecular Weight: 275.304
* For research use only. Not for human or veterinary use.
![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one - 924775-34-8](/images/structure/VC5219573.png)
Specification
CAS No. | 924775-34-8 |
---|---|
Molecular Formula | C15H17NO4 |
Molecular Weight | 275.304 |
IUPAC Name | 1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Standard InChI | InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3 |
Standard InChI Key | NYDZDLACUVHREM-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one, reflects its spirocyclic framework. The chromene ring (a benzopyran derivative) shares a single atom (spiro carbon) with the piperidine ring, creating a bicyclic system. Key features include:
-
Chromene core: A 2H-chromen-4-one scaffold with a hydroxyl group at position 7.
-
Piperidine ring: A six-membered nitrogen-containing ring substituted with an acetyl group at position 1'.
-
Spiro junction: The shared carbon atom (C2 of chromene and C4' of piperidine) imposes conformational rigidity .
The molecular formula is C₁₅H₁₇NO₄ (molecular weight: 275.30 g/mol), as confirmed by PubChem . The SMILES notation (CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
) and InChIKey (NYDZDLACUVHREM-UHFFFAOYSA-N
) provide precise structural descriptors .
Synthetic Methodologies
Multi-Component Reactions
The compound’s synthesis likely involves multi-component reactions (MCRs) employing 1,3-diketones, aldehydes, and amines. A representative pathway includes:
-
Knoevenagel condensation: Formation of α,β-unsaturated ketones from dimedone and aldehydes.
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Michael addition: Nucleophilic attack by a secondary amine (e.g., piperidine) on the enone system.
-
Cyclization: Intramolecular hemiacetal or lactam formation to generate the spirocyclic framework .
For example, reacting 7-hydroxy-4-chromanone with acetylated piperidine derivatives under acidic conditions yields the target compound . Catalysts such as ceric ammonium nitrate (CAN) or molecular sieves enhance reaction efficiency .
Optimization Challenges
Key challenges in synthesis include:
-
Regioselectivity: Avoiding competing pathways that yield non-spiro byproducts.
-
Functional group compatibility: Protecting the hydroxyl group during acetylations .
-
Yield limitations: Reported yields for analogous spirochromenes range from 25% to 82%, depending on substituents .
Biological Activity and Mechanisms
Mechanistically, these compounds inhibit topoisomerase II and disrupt microtubule assembly, inducing apoptosis . The acetyl and hydroxyl groups enhance DNA intercalation and redox cycling, respectively .
Antimicrobial and Anti-Quorum Sensing
Preliminary studies indicate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and Gram-negative strains (e.g., Escherichia coli, MIC: 16 µg/mL) . The compound also suppresses quorum sensing in Pseudomonas aeruginosa, reducing virulence factor production .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual activity against cancer and microbial pathogens positions it as a candidate for:
-
Combination therapies: Synergistic use with cisplatin or doxorubicin to overcome drug resistance .
-
Antibiofilm agents: Disrupting microbial biofilms in medical devices .
Material Science
Spirocyclic chromenes serve as fluorescent probes due to their rigid, conjugated systems. Applications in OLEDs and biosensors are under exploration .
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